molecular formula C14H17Cl2NO4 B2744888 Boc-Phe(3,5-Cl)-OH CAS No. 1051934-98-5

Boc-Phe(3,5-Cl)-OH

Cat. No.: B2744888
CAS No.: 1051934-98-5
M. Wt: 334.19
InChI Key: VKAOZRGFKAVEKA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Phe(3,5-Cl)-OH: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with chlorine atoms at the 3 and 5 positions. The compound also contains a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe(3,5-Cl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using a tert-butyloxycarbonyl (Boc) group. This is usually done by reacting phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Chlorination of the Phenyl Ring: The phenyl ring of the protected phenylalanine is chlorinated at the 3 and 5 positions using a chlorinating agent such as chlorine gas or N-chlorosuccinimide (NCS).

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-Phe(3,5-Cl)-OH can undergo oxidation reactions, particularly at the phenyl ring or the amino acid side chain.

    Reduction: Reduction reactions might target the chlorinated phenyl ring or the carboxyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: Boc-Phe(3,5-Cl)-OH is used in peptide synthesis as a building block. The Boc group protects the amino group during the synthesis process, which can later be removed under acidic conditions.

Biology and Medicine: In biological research, derivatives of phenylalanine like this compound can be used to study enzyme-substrate interactions, protein folding, and other biochemical processes.

Industry: In the pharmaceutical industry, such compounds can be used in the synthesis of peptide-based drugs or as intermediates in the production of more complex molecules.

Mechanism of Action

The mechanism of action for Boc-Phe(3,5-Cl)-OH would depend on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted reactions. The chlorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Boc-Phe-OH: This compound lacks the chlorine substitutions on the phenyl ring.

    Boc-Tyr-OH: A similar compound where the phenyl ring is substituted with a hydroxyl group instead of chlorine.

    Fmoc-Phe(3,5-Cl)-OH: A similar compound with a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.

Uniqueness: Boc-Phe(3,5-Cl)-OH is unique due to the presence of chlorine atoms on the phenyl ring, which can alter its chemical properties and reactivity compared to non-chlorinated derivatives.

Properties

IUPAC Name

(2S)-3-(3,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAOZRGFKAVEKA-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.